molecular formula C11H10Cl6O3S B5025943 2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate

2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate

Cat. No.: B5025943
M. Wt: 435.0 g/mol
InChI Key: ZMZPDQNGGMALTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate typically involves the reaction of 2,4,5-trichlorophenol with 5,5,5-trichloropentane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide .

Scientific Research Applications

2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The chlorine atoms enhance its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichlorophenyl 5,5,5-trichloropentane-1-sulfonate is unique due to its specific combination of a trichlorophenyl group and a trichloropentane sulfonate group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

(2,4,5-trichlorophenyl) 5,5,5-trichloropentane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl6O3S/c12-7-5-9(14)10(6-8(7)13)20-21(18,19)4-2-1-3-11(15,16)17/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPDQNGGMALTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OS(=O)(=O)CCCCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.